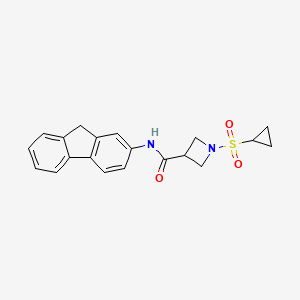

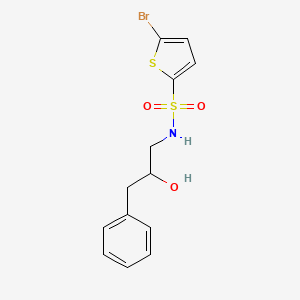

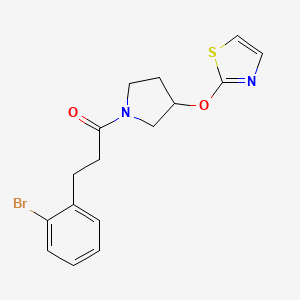

![molecular formula C22H22N4O2S B2816313 2-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894048-95-4](/img/structure/B2816313.png)

2-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazolo[3,2-b][1,2,4]triazoles are a class of compounds that have been known for more than seven decades . They have been the subject of considerable interest due to their biological activities . A variety of thiazolo[3,2-b][1,2,4]triazoles with unique pharmaceutical and medicinal applications have been reported .

Synthesis Analysis

Thiazolo[3,2-b][1,2,4]triazoles can be synthesized using various methods. One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .Molecular Structure Analysis

The structure of thiazolo[3,2-b][1,2,4]triazoles and their derivatives can be confirmed using various techniques such as 1H-NMR, 13C-NMR, 2D NMR, and LC-MS .Chemical Reactions Analysis

Thiazolo[3,2-b][1,2,4]triazoles can undergo various chemical transformations. For example, the potassium salt of a thiazolo[3,2-a]benzimidazole derivative was treated with hydrazine hydrate in a mixture of ethanol and water to afford a 4-amino-5-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)-4H-1,2,4-triazole-3-thione .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-b][1,2,4]triazoles can vary greatly depending on the specific derivative. For example, a mixture of Z/E-isomers was obtained in solution for synthesized 5-aminomethylidene-thiazolo[3,2-b][1,2,4]triazole-6-ones .Scientific Research Applications

Synthesis and Reactivity

The synthesis and reactivity of compounds structurally related to 2-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide have been explored in various studies. These compounds exhibit a wide range of reactions, leading to the formation of diverse heterocyclic compounds, which are of interest due to their potential biological activities and applications in medicinal chemistry.

Synthesis of Heterocyclic Derivatives : A study by Mohamed (2021) discusses the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives. This research highlights the versatility of thiazolo[3,2-b][1,2,4]triazol derivatives in generating novel compounds with potential pharmacological applications (H. M. Mohamed, 2021).

Microwave-promoted Synthesis : Özil et al. (2015) reported the microwave-promoted synthesis of 2-hetarylmethyl-4-(4-hetarylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives from ethyl 4-[1-(2-ethoxy-2-oxoethyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]benzoate. The synthesized compounds were evaluated for antimicrobial, anti-lipase, and antiurease activities, indicating the potential for these derivatives in developing new therapeutic agents (M. Özil et al., 2015).

Biological Activity

The potential biological activities of compounds related to this compound have been a focus of several studies, with findings suggesting various pharmacological properties.

Antimicrobial and Antifungal Properties : Patel et al. (2015) synthesized 3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives and evaluated their antibacterial and antifungal activities. The study illustrates the significance of thiazolo[3,2-b][1,2,4]triazol derivatives in the development of new antimicrobial agents (G. K. Patel, H. S. Patel, P. Shah, 2015).

Nematocidal Activity : Liu et al. (2022) designed and synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety, demonstrating good nematocidal activity against Bursaphelenchus xylophilus. This highlights the agricultural applications of thiazolo[3,2-b][1,2,4]triazol derivatives in controlling nematode pests (Dan Liu et al., 2022).

Future Directions

Mechanism of Action

Target of Action

The compound, also known as 2-ethoxy-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide, is a derivative of 1,2,4-triazole . It has been found to target mycobacterial cytochrome P450 enzymes (P450s), which play a crucial role in the physiological functions of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its targets, the mycobacterial P450s, by binding to the active site of these enzymes . This binding inhibits the function of the enzymes, thereby disrupting the normal physiological functions of the Mycobacterium tuberculosis .

Biochemical Pathways

The compound’s interaction with the mycobacterial P450s affects the biochemical pathways associated with these enzymes. The inhibition of P450s disrupts the normal physiological functions of Mycobacterium tuberculosis, leading to its death .

Result of Action

The compound’s action results in the inhibition of the mycobacterial P450s, disrupting the normal physiological functions of Mycobacterium tuberculosis . This leads to the death of the bacteria, making the compound a potential candidate for the treatment of tuberculosis .

properties

IUPAC Name |

2-ethoxy-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2S/c1-3-28-19-10-5-4-9-18(19)21(27)23-12-11-17-14-29-22-24-20(25-26(17)22)16-8-6-7-15(2)13-16/h4-10,13-14H,3,11-12H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHEZNXCWXMRPBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

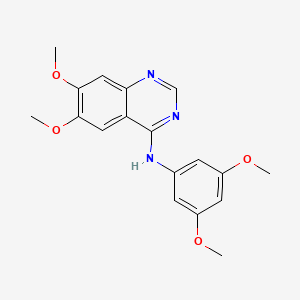

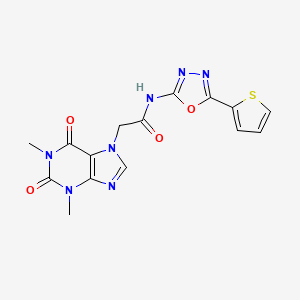

![5-Phenyl-2,6,7,12-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one;dihydrochloride](/img/structure/B2816231.png)

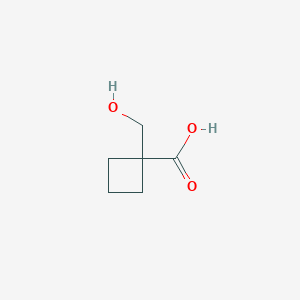

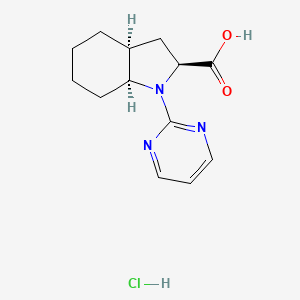

![3-[(2E)-3-(1-ethylpyrazol-5-yl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B2816232.png)

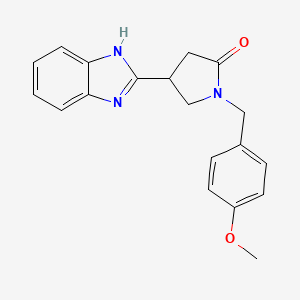

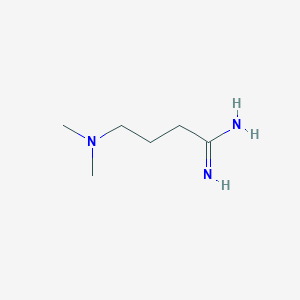

![(Z)-methyl 4-((3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2816237.png)

![Methyl 2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2816238.png)

![5-(1,1-Dioxothian-3-yl)-2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3,5-dihydroxycyclohex-2-en-1-one](/img/structure/B2816251.png)